REACTION_CXSMILES
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[Cl:1][CH2:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[NH:9][C:8](=[O:16])[C:7]2=[CH:17][S:18][CH:19]=[C:6]12)=[O:4].[CH3:20][N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1>O1CCOCC1>[ClH:1].[ClH:1].[CH3:20][N:21]1[CH2:26][CH2:25][N:24]([CH2:2][C:3]([N:5]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[NH:9][C:8](=[O:16])[C:7]3=[CH:17][S:18][CH:19]=[C:6]23)=[O:4])[CH2:23][CH2:22]1.[ClH:1].[CH3:8][N:9]1[CH2:7][CH2:6][NH:5][CH2:11][CH2:10]1 |f:3.4.5,6.7|
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Name
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4-chloroacetyl-9,10-dihydro-4H-thieno[3,4-b][1,5]benzodiazepin-10-one
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Quantity
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14.9 g
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Type
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reactant
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Smiles
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ClCC(=O)N1C=2C(C(NC3=C1C=CC=C3)=O)=CSC2
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Name
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|
Quantity
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21 g
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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|
Quantity
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70 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the obtained solution is concentrated to dryness in vacuo
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Type
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ADDITION
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Details
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150 ml of isopropanol and 40 ml of water are added to the resulting residue, and 25 ml of concentrated hydrochloric acid
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Type
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ADDITION
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Details
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are then added dropwise
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Type
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TEMPERATURE
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Details
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the thus prepared mixture is cooled in an ice-bath
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Name
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|
Type
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product
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Smiles
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Cl.Cl.CN1CCN(CC1)CC(=O)N1C=2C(C(NC3=C1C=CC=C3)=O)=CSC2
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Name
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Type
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product
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Smiles
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Cl.CN1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |